molecular formula C11H12N2O2S B14906670 N-(2-methylquinolin-4-yl)methanesulfonamide

N-(2-methylquinolin-4-yl)methanesulfonamide

Cat. No.: B14906670
M. Wt: 236.29 g/mol
InChI Key: RJIZWEMTJCZUFY-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)methanesulfonamide is an organic compound with the molecular formula C11H12N2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-4-yl)methanesulfonamide typically involves the reaction of 2-methylquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylquinolin-4-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylquinolin-6-yl)methanesulfonamide
  • N-(2-methylquinolin-8-yl)methanesulfonamide
  • N-(2-methylquinolin-5-yl)methanesulfonamide

Uniqueness

N-(2-methylquinolin-4-yl)methanesulfonamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(2-methylquinolin-4-yl)methanesulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-8-7-11(13-16(2,14)15)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3,(H,12,13)

InChI Key

RJIZWEMTJCZUFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NS(=O)(=O)C

Origin of Product

United States

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